5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)8-5-6-9(17-7-8)12(14,15)16/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMIPHAQTXODQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670745 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-39-6 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Trifluoromethylpyridine-5-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hantzsch Pyridine Synthesis
The Hantzsch reaction remains a cornerstone for constructing substituted pyridine rings. This method involves the condensation of β-ketoesters, aldehydes, and ammonium acetate under acidic conditions. For 2-(trifluoromethyl)pyridine derivatives, fluorinated aldehydes or ketones serve as critical precursors. For example, hexafluoroacetone can react with ethyl acetoacetate and ammonia to yield a dihydropyridine intermediate, which undergoes oxidation to the aromatic pyridine core. Challenges include controlling regioselectivity when introducing bulky substituents like trifluoromethyl groups. Typical reaction conditions involve refluxing ethanol at 80°C for 12–24 hours, achieving moderate yields (45–60%).
Cyclization of Enamine Precursors
Alternative routes employ enamine intermediates derived from α,β-unsaturated carbonyl compounds. For instance, reacting trifluoromethylated enamines with acryloyl chlorides in the presence of Lewis acids (e.g., ZnCl₂) facilitates cyclization to pyridine derivatives. This method offers better control over substituent positioning, particularly for meta-CF₃ configurations, with yields reaching 55–70% under optimized conditions.
Trifluoromethyl Group Introduction
Nucleophilic Trifluoromethylation
Nucleophilic agents like (CF₃)₃SiCl or CF₃Cu enable direct substitution of halide or hydroxyl groups on the pyridine ring. For example, 5-bromo-2-hydroxypyridine reacts with CF₃Cu in DMF at 120°C to yield 2-trifluoromethyl-5-bromopyridine. However, this method suffers from limited functional group tolerance, often requiring inert atmospheres and anhydrous solvents. Yields range from 40–55%, with byproducts arising from competing protodehalogenation.
Radical Trifluoromethylation
Recent advances utilize photoredox catalysis to generate CF₃ radicals from CF₃SO₂Cl or Umemoto’s reagent. Under blue LED irradiation, 5-bromo-2-iodopyridine undergoes selective trifluoromethylation at the 2-position via a radical chain mechanism. This approach achieves superior regiocontrol (85:15 meta:para selectivity) and higher yields (68–72%) compared to nucleophilic routes.
Boronic Ester Functionalization
Suzuki-Miyaura Cross-Coupling
The boronic ester moiety is typically installed via palladium-catalyzed cross-coupling between halogenated pyridines and bis(pinacolato)diboron (B₂pin₂). For example, 5-bromo-2-(trifluoromethyl)pyridine reacts with B₂pin₂ in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc in dioxane at 100°C, yielding the target compound in 72% isolated yield. Key parameters include ligand choice (XPhos > SPhos for sterically hindered substrates) and moisture control to prevent boronic acid hydrolysis.
Direct Borylation via Miyaura Conditions
Miyaura borylation employs Pd(OAc)₂ with 1,1′-bis(diphenylphosphino)ferrocene (dppf) to facilitate direct C–H borylation of pyridine derivatives. This one-pot method eliminates pre-functionalization steps, achieving 65% yield when applied to 2-(trifluoromethyl)pyridine under microwave irradiation (150°C, 30 minutes).
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using hexane/ethyl acetate gradients (8:2 to 6:4). The boronic ester’s polarity necessitates careful solvent selection to prevent decomposition. Final purity (>98%) is verified by HPLC with UV detection at 254 nm.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 2.4 Hz, 1H, pyridine-H6), 7.92 (dd, J = 8.0, 2.4 Hz, 1H, pyridine-H4), 1.33 (s, 12H, pinacol-CH₃).
-
¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (quadrupolar broadening, dioxaborolan).
Industrial-Scale Production
Continuous Flow Reactors
Scaling up Miyaura borylation employs tubular flow reactors with immobilized Pd catalysts (e.g., Pd/C). A representative process uses 5-bromo-2-(trifluoromethyl)pyridine (1.0 M) and B₂pin₂ (1.2 equiv) in THF at 120°C, achieving 85% conversion with a residence time of 15 minutes.
Waste Mitigation Strategies
Antimony trichloride (SbCl₃), a byproduct from chlorination steps, is recovered via distillation and reused in subsequent batches, reducing hazardous waste by 40%.
Comparative Data Tables
Table 1. Trifluoromethylation Methods Comparison
| Method | Reagents | Yield (%) | Selectivity (meta:para) |
|---|---|---|---|
| Nucleophilic (CF₃Cu) | CF₃Cu, DMF | 48 | 70:30 |
| Radical (Umemoto’s) | CF₃SO₂Cl, Ru(bpy)₃²⁺ | 71 | 85:15 |
Table 2. Borylation Efficiency Across Catalysts
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | None | Dioxane | 72 |
| Pd(OAc)₂ | XPhos | THF | 68 |
| NiCl₂(dme) | dtbpy | Toluene | 52 |
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming new carbon-carbon bonds.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or aryl-vinyl compounds.
Oxidation: Boronic acids or boronate esters.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Applications in Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its boronic ester functionality allows it to participate in various reactions:
- Suzuki Coupling Reactions :
- C–H Borylation :
Applications in Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a precursor for biologically active molecules:
- SARS-CoV-2 Inhibitors :
- Anticancer Agents :
Applications in Materials Science
The unique structural features of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine contribute to its utility in materials science:
- Covalent Organic Frameworks (COFs) :
- Photocatalysis :
Case Study 1: Antiviral Activity Against SARS-CoV-2
A focused library of β-amido boronic acids was synthesized based on the structural framework of this compound. Molecular dynamics simulations revealed that certain derivatives exhibited low binding free energies when interacting with Mpro of SARS-CoV-2, indicating their potential as effective antiviral agents .
Case Study 2: Development of COFs
In a study focusing on COFs prepared using this compound as a ligand, researchers reported successful synthesis leading to materials with exceptional thermal stability and porosity. These COFs were characterized using X-ray diffraction and BET surface area analysis to confirm their structural integrity and potential applications in gas adsorption .
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine largely depends on its application. In Suzuki-Miyaura coupling, the compound acts as a boron donor, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed cross-coupling reaction. The trifluoromethyl group can influence the electronic properties of the pyridine ring, affecting the reactivity and stability of the compound in various reactions.
Comparison with Similar Compounds
The following sections compare the target compound with structural analogs, focusing on substituent effects, synthetic routes, and applications.
Positional Isomers and Substituent Variations
Key Observations :
- Substituent Position : Boronate at the 5-position (target compound) vs. 3- or 4-positions in analogs influences electronic effects and steric accessibility. For example, the 5-position in pyridine allows for efficient conjugation with the -CF₃ group, enhancing stability in polar solvents .
- Trifluoromethyl vs. Fluorine : The -CF₃ group in the target compound provides stronger electron-withdrawing effects compared to -F, improving electrophilicity in cross-coupling reactions .
Key Observations :
- The target compound’s synthesis likely follows established Miyaura borylation protocols, similar to compound 29 in , which achieved 99% yield .
- Fluorinated analogs (e.g., 3-fluoro derivative) require silylation steps, introducing complexity and moderate yields .
Key Observations :
- The target compound’s -CF₃ group improves electrophilicity, making it superior for coupling reactions in drug synthesis compared to fluorine-substituted analogs .
- Boronate esters in sensors (e.g., PY-BE) leverage H₂O₂ reactivity, but the target compound’s -CF₃ may reduce selectivity for such applications .
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C13H17BN2O
Molecular Weight: 244.10 g/mol
CAS Number: 754214-56-7
The compound features a boron-containing dioxaborolane moiety which is known for its reactivity in various chemical transformations. The trifluoromethyl group enhances lipophilicity and can influence the pharmacokinetic properties of the molecule.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
-
Enzyme Inhibition:
- The boronic acid functionality allows the compound to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue. This mechanism has been exploited in designing inhibitors for proteases involved in viral replication.
- Antiviral Activity:
- Anticancer Properties:
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits SARS-CoV-2 Mpro | |
| Anticancer Activity | Inhibits proliferation in MDA-MB-231 cells | |
| Selectivity | High selectivity against Mpro |
Case Study: Antiviral Activity Against SARS-CoV-2
In a recent study focusing on β-amido boronic acids, compounds similar to this compound were screened for their ability to inhibit the activity of recombinant SARS-CoV-2 Mpro. The results indicated a reduction in enzyme activity by approximately 23% at a concentration of 20 µM . This suggests potential for further development as antiviral agents against COVID-19.
Case Study: Anticancer Efficacy
Another study evaluated the anticancer efficacy of related compounds on the MDA-MB-231 triple-negative breast cancer cell line. The results showed significant inhibition of cell growth with an IC50 value indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil . The mechanism involved apoptosis induction and cell cycle arrest.
Q & A
Q. What role does this compound play in synthesizing m6Am-modified mRNA probes for epigenetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
